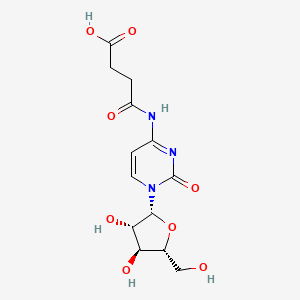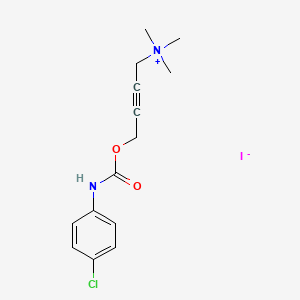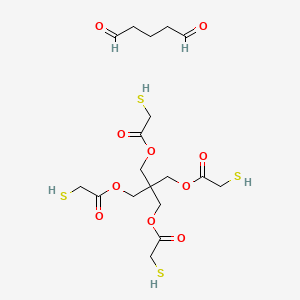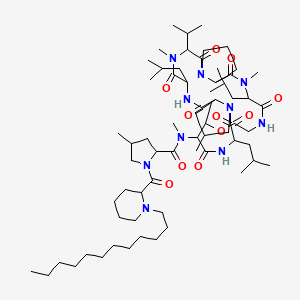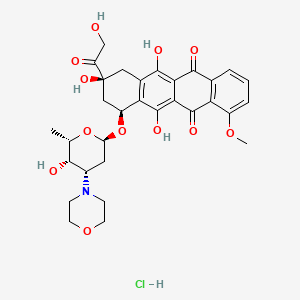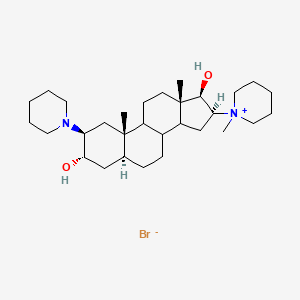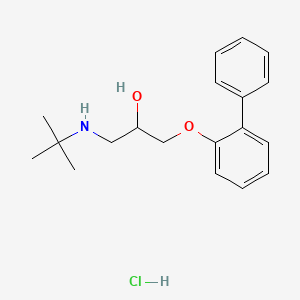
2,2-ジメチルグルタル酸
説明
2,2-Dimethylglutaric acid is an alpha,omega-dicarboxylic acid that is pentanedioic acid with two methyl groups substituted at position C-2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethylglutaric acid is C7H12O4, and its molecular weight is 160.1678 . The IUPAC Standard InChI is InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis
2,2-Dimethylglutaric acid is a white granular powder . It has a melting point of 82-86 °C (lit.) . The vapour pressures of 2,2-Dimethylglutaric acid at different temperatures have been studied using the Knudsen mass-loss effusion technique .科学的研究の応用
医薬品:潜在的な治療薬
2,2-ジメチルグルタル酸は、潜在的な治療薬としての医学研究において役割を果たす可能性があります。その特性は、代謝性疾患やジカルボン酸が関与する疾患の治療法開発に役立つ可能性があります。 この化合物の分子構造と反応性から、体内の酵素や受容体と相互作用する可能性が示唆されていますが、医学における具体的な用途はまだ調査中です {svg_1}.
工業プロセス:合成中間体
工業化学において、2,2-ジメチルグルタル酸は、さまざまな化学物質の合成における中間体として機能します。その反応性のあるカルボキシル基は、ポリマー、樹脂、その他の複雑な有機化合物の製造における貴重な前駆体となっています。 耐久性や耐薬品性などの望ましい特性を持つ材料を生み出す反応を促進する役割は重要です {svg_2}.
環境科学:大気エアロゾル研究
大気エアロゾルの研究には、大気中での存在と大気質や気候変動への潜在的な影響のために、2,2-ジメチルグルタル酸が含まれています。 研究によると、2,2-ジメチルグルタル酸などの化合物は、新たな粒子の生成に影響を与え、視界や地球の放射収支に影響を与える可能性があります {svg_3}.
生化学:代謝経路分析
生化学では、2,2-ジメチルグルタル酸は、代謝経路における役割が注目されています。これは、特に分岐鎖アミノ酸や脂肪酸の代謝におけるさまざまな生化学反応の副産物または中間体となる可能性があります。 その役割を理解することで、細胞代謝やエネルギー産生に関する洞察を得ることができます {svg_4}.
材料科学:蒸気圧研究
材料科学者は、2,2-ジメチルグルタル酸などの化合物の蒸気圧を研究し、それらの昇華と析出の挙動を理解しています。 このデータは、電子機器、コーティング、その他の先進材料に適用できる特定の熱的特性を持つ材料を設計するために不可欠です {svg_5}.
食品産業:香味成分
主要な用途ではありませんが、2,2-ジメチルグルタル酸は、食品産業で香味料の成分として使用できる可能性があります。 その化学構造により、少量で特定の風味や香りを付与できますが、この分野での使用には厳格な安全性評価が必要です {svg_6}.
Safety and Hazards
2,2-Dimethylglutaric acid is relatively safe, but certain precautions should be taken. It is recommended to wear appropriate protective equipment, avoid direct skin contact, and avoid inhaling its dust or vapor . It is also advised to keep it away from fire sources and other flammable materials .
Relevant Papers A paper titled “Syntheses and Characterizations of 2,2-Dimethylglutarate Complexes with a Flexible 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene” provides information on the synthesis and characterization of 2,2-Dimethylglutarate complexes . The paper discusses the successful synthesis of five new coordination polymers using 2,2-Dimethylglutaric acid and 1,4-bis (imidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene under hydrothermal conditions .
特性
IUPAC Name |
2,2-dimethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDGPVTCYNYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021585 | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681-57-2 | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 681-57-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,2-Dimethylglutaric acid (H2dmg) in recent research?
A1: 2,2-Dimethylglutaric acid is primarily employed as a building block in the synthesis of coordination polymers (CPs) [, , ]. These CPs are formed through hydrothermal reactions of H2dmg with various metal ions and bis(triazole)-derived or imidazole-based ligands.
Q2: How does the structure of the auxiliary ligand impact the dimensionality of the resulting CPs?
A2: Research indicates that the flexibility and steric hindrance of the auxiliary ligand play a crucial role in determining the final structure of the CPs []. For instance, using 1,4-di(1H-imidazol-1-yl)butane (bib) resulted in a 2D layered structure, while employing 1,4-bis((1H-imidazol-1-yl)methyl)benzene (pbix) led to a 3D framework with interpenetration. The use of a sterically hindered ligand like 1,1’-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)) bis(1H-imidazole) (ptmbix) yielded a 3D coordination polymer with a distinct topology [].
Q3: What interesting property was observed in a CP synthesized using H2dmg and what applications does it suggest?
A3: A coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, synthesized using H2dmg and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) exhibited promising ammonia (NH3) sensing properties []. This finding suggests potential applications of H2dmg-based CPs in sensor development, particularly for detecting NH3 vapor.
Q4: Is there information available on the sublimation properties of H2dmg?
A4: Yes, thermodynamic studies utilizing the Knudsen mass-loss effusion technique have determined the vapor pressures of H2dmg at various temperatures []. These studies provided insights into the standard molar enthalpies and entropies of sublimation for H2dmg, contributing to a deeper understanding of its physical properties.
Q5: Beyond CP synthesis, are there other known applications of H2dmg?
A5: Research from the 1950s investigated the impact of various compounds, including H2dmg, on cholesterol solubility in coconut oil []. Interestingly, H2dmg was found to decrease cholesterol solubility by forming an insoluble crystalline clathrate with cholesterol. This finding, although dated, hints at the potential of H2dmg and its derivatives in influencing cholesterol behavior, potentially opening avenues for future research in this area.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



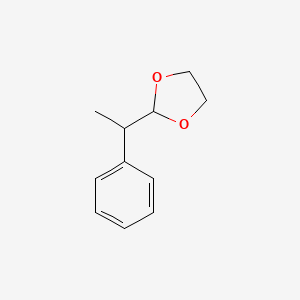

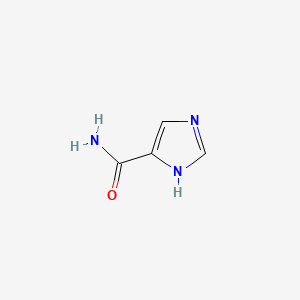

![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)


